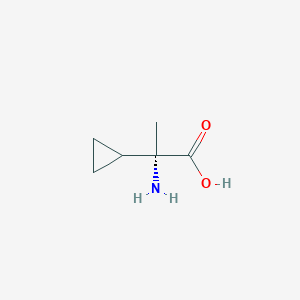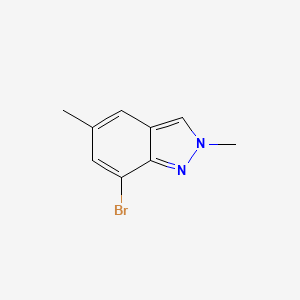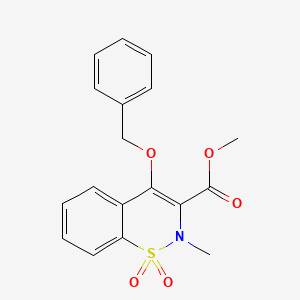
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide is a complex organic compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with a phenylmethoxy group and a carboxylic acid methyl ester. The presence of the 1,1-dioxide group further adds to its chemical complexity. Compounds of this nature are often studied for their potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Introduction of the Phenylmethoxy Group: This step involves the etherification of the benzothiazine intermediate with benzyl alcohol under acidic or basic conditions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the carbonyl groups or the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid: Lacks the methyl ester group.
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester: Contains an ethyl ester instead of a methyl ester.
2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester: Lacks the 1,1-dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in 2-Methyl-4-(phenylmethoxy)-2H-1,2-benzothiazine-3-carboxylic Acid Methyl Ester, 1,1-Dioxide distinguishes it from other similar compounds
特性
分子式 |
C18H17NO5S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
methyl 2-methyl-1,1-dioxo-4-phenylmethoxy-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C18H17NO5S/c1-19-16(18(20)23-2)17(24-12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)25(19,21)22/h3-11H,12H2,1-2H3 |
InChIキー |
MEYYVZQYMLEPQZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



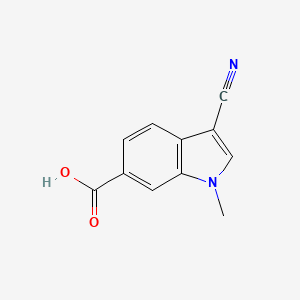
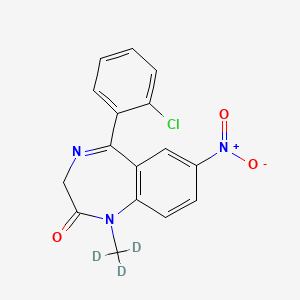
![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
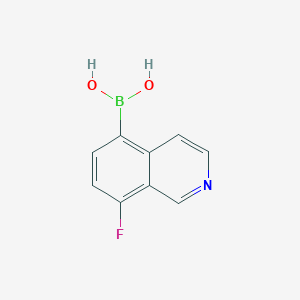
amine hydrochloride](/img/structure/B13447911.png)
![N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
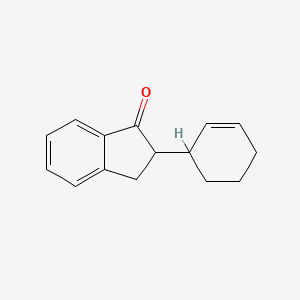
![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)

